molecular formula C13H27NO2 B12599054 5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexylamine CAS No. 615287-94-0

5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexylamine

Cat. No.: B12599054
CAS No.: 615287-94-0
M. Wt: 229.36 g/mol
InChI Key: OCDVVHYVRCFDEG-UHFFFAOYSA-N
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Description

5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexylamine is a chemical compound that features a unique structural motif combining a hexylamine backbone with a tetrahydropyran-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexylamine typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups, followed by the introduction of the hexylamine moiety. One common method involves the reaction of 5,5-dimethylhexanol with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether. This intermediate is then reacted with hexylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexylamine has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran-2-yloxy group may enhance the compound’s binding affinity and selectivity, while the hexylamine moiety can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexanol
  • 5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexanoic acid
  • 5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexyl chloride

Uniqueness

5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexylamine is unique due to its combination of a tetrahydropyran-2-yloxy group and a hexylamine backbone. This structural motif imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

615287-94-0

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

5,5-dimethyl-6-(oxan-2-yloxy)hexan-1-amine

InChI

InChI=1S/C13H27NO2/c1-13(2,8-4-5-9-14)11-16-12-7-3-6-10-15-12/h12H,3-11,14H2,1-2H3

InChI Key

OCDVVHYVRCFDEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCN)COC1CCCCO1

Origin of Product

United States

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